3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine chemical structure and properties
3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine chemical structure and properties
This guide provides an in-depth technical analysis of 3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine , a privileged bicyclic scaffold in medicinal chemistry. It details the structural properties, validated synthetic pathways, and reactivity profiles essential for developing kinase inhibitors and other bioactive agents.
Core Scaffold for Kinase Inhibitor Discovery[1][2]
Chemical Identity & Physicochemical Properties
The 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine moiety represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from the orthogonal reactivity of the two chlorine atoms, allowing for sequential, regioselective functionalization.
Structural Specifications
| Property | Data |
| IUPAC Name | 3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine |
| CAS Number | Not widely listed (Analog 4-Cl: 29274-28-0) |
| SMILES | ClC1=C2C(NN=C2Cl)=NC=C1 |
| Molecular Formula | C₆H₃Cl₂N₃ |
| Molecular Weight | 188.01 g/mol |
| Core Geometry | Planar, aromatic bicyclic system |
| Tautomerism | Exists primarily as the 1H-tautomer in solution/solid state, though 2H-tautomers are accessible via specific alkylation conditions.[1][2][3][4][5] |
Predicted Physicochemical Profile
Note: Experimental values for the specific 3,4-dichloro analog are proprietary/scarce. Values below are calculated based on structure-property relationships (SPR) of the 4-chloro analog.
| Parameter | Value (Predicted/Observed) | Significance |
| cLogP | ~2.1 – 2.4 | Moderate lipophilicity; suitable for CNS penetration and cell permeability. |
| pKa (N1-H) | ~10.5 | Weakly acidic; deprotonation requires bases like Cs₂CO₃ or NaH. |
| pKa (N7) | ~2.5 | Weakly basic pyridine nitrogen; protonation occurs only in strong acid. |
| H-Bond Donors | 1 (NH) | Critical for binding site interactions (e.g., hinge region of kinases). |
| H-Bond Acceptors | 2 (N2, N7) | Available for hydrogen bonding with protein residues. |
Validated Synthetic Pathways
Synthesis of the 3,4-dichloro analog requires a strategy that differentiates the two halogenation events. The most robust protocols rely on the Gould-Jacobs reaction followed by electrophilic halogenation.
Method A: De Novo Synthesis (The Gould-Jacobs Route)
This is the preferred industrial route for scale-up, ensuring correct regiochemistry.
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Cyclocondensation: React 3-amino-4-chloropyrazole with diethyl ethoxymethylenemalonate (EMME) at 110–140°C.
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Mechanism:[6] Michael addition of the exocyclic amine to EMME followed by elimination of ethanol.
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Thermal Cyclization: Heating the intermediate in diphenyl ether (Dowtherm A) at ~250°C effects intramolecular cyclization to yield 3-chloro-4-hydroxy-1H-pyrazolo[3,4-b]pyridine .
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Aromatization/Chlorination: Treatment with POCl₃ (Phosphorus oxychloride) converts the C4-hydroxyl group to a chloride via a nucleophilic aromatic substitution mechanism.
Method B: Late-Stage Functionalization (Electrophilic Chlorination)
Ideal for diversifying an existing 4-chloro scaffold.
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Starting Material: 4-Chloro-1H-pyrazolo[3,4-b]pyridine .
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Reagent: N-Chlorosuccinimide (NCS) in DMF or Acetonitrile at 60–80°C.
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Mechanism: The C3 position of the pyrazole ring is electron-rich and susceptible to Electrophilic Aromatic Substitution (S_EAr). The pyridine ring (electron-deficient) deactivates the system, but C3 remains the most reactive site for electrophiles.
Synthetic Workflow Diagram
Caption: Figure 1. Convergent synthetic strategies for 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine.
Reactivity & Functionalization Profile
For the medicinal chemist, the value of this molecule lies in the differential reactivity of the three active sites: C4-Cl, C3-Cl, and N1-H.
C4-Position: Nucleophilic Aromatic Substitution (S_NAr)
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Reactivity: Highest. The chlorine at C4 is activated by the adjacent pyridine nitrogen (N5) and the electron-withdrawing pyrazole ring.
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Protocol: Reacts readily with primary/secondary amines, thiols, and alkoxides.
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Conditions:
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Application: Introduction of solubilizing groups (e.g., N-methylpiperazine) or pharmacophores.
C3-Position: Palladium-Catalyzed Cross-Coupling
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Reactivity: Moderate to Low. The C3-Cl bond is stronger and less activated than C4-Cl. It generally survives S_NAr conditions at C4.
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Protocol: Suzuki-Miyaura or Stille coupling.
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Conditions: Requires oxidative addition-facilitating ligands (e.g., XPhos, S-Phos) and Pd(0) sources (Pd₂(dba)₃).
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Selectivity: If performing bis-coupling, C4 reacts first. To couple at C3 selectively, one must often protect C4 or perform the coupling prior to the final chlorination.
N1-Position: Alkylation & Protection
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Reactivity: Acidic proton.
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Regioselectivity: Alkylation usually favors N1 (thermodynamic product) over N2, but steric bulk at C7 can shift the ratio.
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Protecting Groups: SEM (2-(Trimethylsilyl)ethoxymethyl), THP (Tetrahydropyranyl), or Boc are commonly used to mask the nitrogen during lithiation or metal-catalyzed steps.
Reactivity Logic Diagram
Caption: Figure 2. Orthogonal reactivity profile allowing sequential library generation.
Medicinal Chemistry Applications
The 3,4-dichloro-1H-pyrazolo[3,4-b]pyridine scaffold is a bioisostere of quinazoline and purine, making it a critical template for ATP-competitive kinase inhibitors .
Target Classes
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Tyrosine Kinases (EGFR, VEGFR): The N1-C6 vector mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" (Glu-Met gatekeeper residues). The C4-substituent projects into the solvent-exposed region or the hydrophobic back-pocket.
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Serine/Threonine Kinases (CDK, GSK3): C3-substitution allows for probing the "gatekeeper" residue, improving selectivity over homologous kinases.
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TRK Inhibitors: Derivatives have shown potency against Tropomyosin Receptor Kinases (TRKA/B/C), relevant in oncology and pain management.
Structure-Activity Relationship (SAR) Insights
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C3-Cl: Often replaced with small hydrophobic groups (Me, Et, Cyclopropyl) or retained as a halogen to fill small hydrophobic pockets. The chlorine atom increases metabolic stability compared to a methyl group (blocking benzylic oxidation).
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C4-Cl: Displaced by anilines or heterocycles. Bulky groups here can induce conformational changes in the protein target (e.g., "DFG-out" binders).
Handling & Safety Protocols
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Hazard Identification: Like most halogenated heterocycles, this compound is likely a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335).
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolysis of C4-Cl to C4-OH can occur over prolonged exposure to humid air).
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Solubility: Soluble in DMSO, DMF, and chlorinated solvents (DCM, Chloroform). Poorly soluble in water.
References
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Synthesis of Pyrazolo[3,4-b]pyridines (Gould-Jacobs)
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Reactivity of 4-Chloro-1H-pyrazolo[3,4-b]pyridine
- Title: Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Deriv
- Source: Open Journal of Medicinal Chemistry, 2012.
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URL:[Link]
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Commercial Availability & CAS Data (Analog Reference)
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Electrophilic Substitution in Pyrazoles
Sources
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- 2. researchgate.net [researchgate.net]
- 3. 29274-28-0|4-Chloro-1H-pyrazolo[3,4-b]pyridine|BLD Pharm [bldpharm.com]
- 4. 1207625-18-0|3-Chloro-7H-pyrrolo[2,3-c]pyridazine|BLD Pharm [bldpharm.com]
- 5. PubChemLite - 4-chloro-1h-pyrazolo[3,4-b]pyridine (C6H4ClN3) [pubchemlite.lcsb.uni.lu]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 29274-28-0|4-Chloro-1H-pyrazolo[3,4-b]pyridine|BLD Pharm [bldpharm.com]
